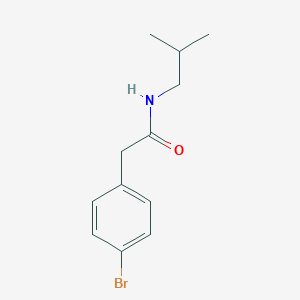

2-(4-bromophenyl)-N-(2-methylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromophenyl)-N-(2-methylpropyl)acetamide, commonly known as Brivaracetam, is a chemical compound that belongs to the racetam family. It was first synthesized in the early 2000s and is currently used as an anticonvulsant medication to treat epilepsy. Brivaracetam has shown promising results in preclinical studies for the treatment of other neurological disorders such as anxiety, depression, and cognitive impairment.

Mechanism of Action

Brivaracetam works by binding to a specific site on the synaptic vesicle protein 2A (SV2A) in the brain. This binding reduces the release of neurotransmitters, particularly glutamate, which is involved in the development of seizures. By reducing glutamate release, Brivaracetam can effectively prevent seizures and reduce their severity. The mechanism of action of Brivaracetam is unique compared to other anticonvulsant medications, making it a valuable addition to the treatment options for epilepsy.

Biochemical and Physiological Effects

Brivaracetam has been shown to have low toxicity and minimal side effects in clinical studies. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 8 hours. Brivaracetam has been found to have a wide therapeutic window, meaning that effective doses can be administered without causing significant side effects. In addition to its anticonvulsant properties, Brivaracetam has been shown to improve cognitive function and reduce anxiety in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using Brivaracetam in lab experiments include its low toxicity, unique mechanism of action, and high purity. Brivaracetam has been extensively studied for its anticonvulsant properties, making it a reliable source for epilepsy research. However, the limitations of using Brivaracetam in lab experiments include its limited availability and high cost compared to other anticonvulsant medications.

Future Directions

There are several potential future directions for Brivaracetam research, including its use in the treatment of other neurological disorders such as anxiety, depression, and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of Brivaracetam and its effects on neurotransmitter release. Finally, the development of more cost-effective synthesis methods and increased availability of Brivaracetam could facilitate further research into its potential therapeutic uses.

Conclusion

In conclusion, Brivaracetam is a promising chemical compound with unique anticonvulsant properties and potential therapeutic uses in the treatment of other neurological disorders. Its low toxicity, wide therapeutic window, and unique mechanism of action make it a valuable addition to the treatment options for epilepsy. Further research is needed to fully understand the biochemical and physiological effects of Brivaracetam and its potential future applications.

Synthesis Methods

The synthesis of Brivaracetam involves the reaction of 4-bromoacetophenone with isobutylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain Brivaracetam in its pure form. The synthesis of Brivaracetam has been optimized to produce high yields and purity, making it a cost-effective and reliable source for research purposes.

Scientific Research Applications

Brivaracetam has been extensively studied for its anticonvulsant properties and has been approved by the FDA for the treatment of epilepsy. In addition to its use as a medication, Brivaracetam has shown potential in preclinical studies for the treatment of other neurological disorders such as anxiety, depression, and cognitive impairment. Its unique mechanism of action and low toxicity make it a promising candidate for further research in these areas.

properties

Product Name |

2-(4-bromophenyl)-N-(2-methylpropyl)acetamide |

|---|---|

Molecular Formula |

C12H16BrNO |

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

NUUSLOBJUDNFRX-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)CC1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C)CNC(=O)CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Benzyloxy)phenyl]-1-(2-methylphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B215617.png)

![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)

![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)

![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)

![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)

![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)

![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)

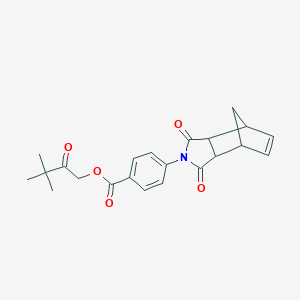

![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

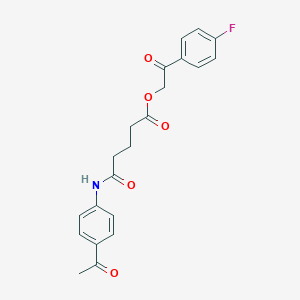

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)